Deoxyvasicinone Outperforms Gefitinib Against HCC827 Lung Cancer Cells: A Direct Cytotoxicity Head-to-Head Comparison
In a direct head-to-head cytotoxicity assay against the human non-small-cell lung cancer line HCC827, deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) demonstrated an IC₅₀ of 0.75 μmol/L, which is approximately 2.2-fold more potent than the clinical EGFR tyrosine kinase inhibitor gefitinib (IC₅₀ = 1.65 μmol/L) evaluated under identical conditions [1]. The same study reported broader antiproliferative activity against HepG2 hepatoma cells (IC₅₀ = 5.70 μmol/L) and MCF7 breast cancer cells (IC₅₀ = 7.21 μmol/L), establishing a selectivity window for the HCC827 line [1]. This differential cytotoxicity profile is not observed for the fully aromatic parent scaffold or for the 3-hydroxy analog vasicinone, which primarily exhibits neuroprotective rather than cytotoxic activity in SH-SY5Y cells .
| Evidence Dimension | Antiproliferative IC₅₀ against human lung cancer HCC827 cells |
|---|---|
| Target Compound Data | Deoxyvasicinone IC₅₀ = 0.75 μmol/L |
| Comparator Or Baseline | Gefitinib IC₅₀ = 1.65 μmol/L |
| Quantified Difference | Deoxyvasicinone is ~2.2-fold more potent (lower IC₅₀) than gefitinib in HCC827 cells |
| Conditions | CCK8 viability assay; human non-small-cell lung cancer HCC827 cell line; gefitinib as positive control |
Why This Matters
For oncology-focused procurement, deoxyvasicinone offers a synthetically tractable scaffold with demonstrated superiority over a clinical benchmark in a specific lung cancer context, providing a differentiated starting point for lead optimization that the 3-oxygenated analogs (vasicinone, vasicine) do not match.
- [1] Li N, et al. Directional screening and identification of potential cytotoxic components from Achnatherum inebrians by a combination of surface plasmon resonance and chromatography. Chin Herb Med. 2022;15(2):329–336. doi:10.1016/j.chmed.2022.06.008. Table 2: Deoxyvasicinone IC₅₀ HepG2 5.70, MCF7 7.21, HCC827 0.75 μmol/L; Gefitinib IC₅₀ HepG2 4.69, MCF7 3.95, HCC827 1.65 μmol/L. View Source
